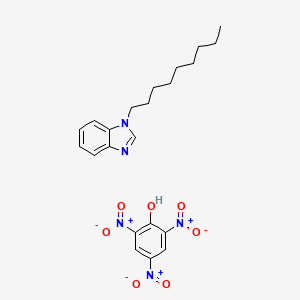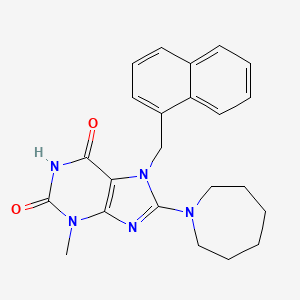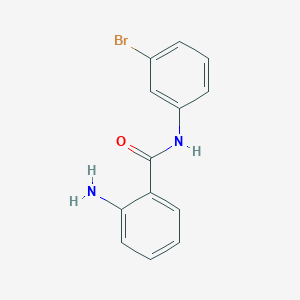
1-nonylbenzimidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonylbenzimidazole typically involves the alkylation of benzimidazole with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
Industrial production of 1-nonylbenzimidazole follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated purification systems to ensure consistent quality.
For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with advanced safety measures to handle the highly reactive and explosive nature of the compound. The product is purified through multiple crystallization steps and is often stored in a moistened state to reduce the risk of detonation .
Chemical Reactions Analysis
Types of Reactions
1-nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols or other partially reduced derivatives.
Nucleophilic Substitution: The nitro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation of 1-nonylbenzimidazole: Produces nonylbenzimidazole oxides or hydroxylated derivatives.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols or other partially reduced products.
Scientific Research Applications
1-nonylbenzimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 1-nonylbenzimidazole;2,4,6-trinitrophenol involves its interaction with cellular components. The nonylbenzimidazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The 2,4,6-trinitrophenol component can act as an oxidizing agent, causing oxidative stress and damage to cellular components such as proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenol: Similar in structure but with two nitro groups instead of three.
4-nitrophenol: Contains a single nitro group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a methyl group instead of a hydroxyl group.
Uniqueness
1-nonylbenzimidazole;2,4,6-trinitrophenol is unique due to the combination of the nonylbenzimidazole and trinitrophenol moieties, which confer both antimicrobial and oxidative properties.
Properties
Molecular Formula |
C22H27N5O7 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-nonylbenzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2.C6H3N3O7/c1-2-3-4-5-6-7-10-13-18-14-17-15-11-8-9-12-16(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9,11-12,14H,2-7,10,13H2,1H3;1-2,10H |
InChI Key |
OLROSISZZUPWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=NC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)






![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
